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molecular formula C10H14N2O3 B1307402 Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate CAS No. 77165-99-2

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Cat. No. B1307402
M. Wt: 210.23 g/mol
InChI Key: ZTTSWTYNJNLSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05139563

Procedure details

2-Hydroxy-4,6-dimethyl pyrimidine (10g, 0.08 mol) was dissolved in 150ml of dimethylformamide. Ethyl bromoacetate (13.5g, 0.08 mol) was added and also, subsequently, 11.lg of potassium carbonate. The reaction mixture was refluxed overnight. A precipitate had formed which was filtered off and the solvent was then evaporated off from the filtrate to form a crude oily product. Following purification by flash chromatography, 4.5g of the title product were obtained in the form of a red oil.
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([O:1][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.08 mol
Type
reactant
Smiles
OC1=NC(=CC(=N1)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A precipitate had formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated off from the filtrate
CUSTOM
Type
CUSTOM
Details
to form a crude oily product
CUSTOM
Type
CUSTOM
Details
purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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